2,2-Dipropyl-1,3-dioxolane-4-methanol
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Overview
Description
2,2-Dipropyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol It is characterized by a dioxolane ring substituted with two propyl groups and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipropyl-1,3-dioxolane-4-methanol typically involves the reaction of dipropyl ketone with glycerol under acidic conditions to form the dioxolane ring . The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dipropyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2,2-Dipropyl-1,3-dioxolane-4-methanol has several applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dipropyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dioxolane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar in structure but with methyl groups instead of propyl groups.
1,3-Dioxolane-4-methanol: Lacks the propyl groups, making it less hydrophobic.
Uniqueness: 2,2-Dipropyl-1,3-dioxolane-4-methanol is unique due to its propyl groups, which enhance its hydrophobicity and influence its reactivity and interactions with other molecules. This structural feature makes it distinct from other dioxolane derivatives and contributes to its specific applications and properties.
Properties
CAS No. |
5754-24-5 |
---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(2,2-dipropyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C10H20O3/c1-3-5-10(6-4-2)12-8-9(7-11)13-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
DLXVEXDYUBEOPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCC(O1)CO)CCC |
Origin of Product |
United States |
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